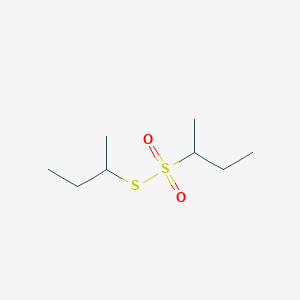
S-Butan-2-yl butane-2-sulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Butan-2-yl butane-2-sulfonothioate: is an organosulfur compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a sulfonothioate group attached to a butan-2-yl chain, making it a unique molecule with distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Butan-2-yl butane-2-sulfonothioate typically involves the coupling of N-hydroxysulfonamides under blue light irradiation in the presence of ethanol as a solvent . This method is considered green and efficient, offering advantages such as short reaction times, cost-effectiveness, and high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the sulfone-sulfur bond formation through sulfenylation of sodium sulfinates with disulfides in the presence of silver nitrate or halogen-based reagents .
Analyse Des Réactions Chimiques
Types of Reactions: S-Butan-2-yl butane-2-sulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols.
Substitution: Nucleophilic substitution reactions are common, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under mild conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: S-Butan-2-yl butane-2-sulfonothioate is used as a reagent in organic synthesis, particularly in the formation of sulfonothioate derivatives.
Medicine: Research is ongoing to explore the medicinal properties of this compound, including its potential as an antimicrobial or antifungal agent.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, contributing to advancements in various manufacturing processes.
Mécanisme D'action
The mechanism of action of S-Butan-2-yl butane-2-sulfonothioate involves its interaction with molecular targets through nucleophilic substitution reactions. The sulfonothioate group acts as an electrophile, facilitating the formation of new chemical bonds with nucleophiles. This interaction can lead to the modulation of biochemical pathways, making the compound valuable in research and industrial applications .
Comparaison Avec Des Composés Similaires
- Butan-2-yl butane-2-sulfonate
- Butan-2-yl butane-2-sulfonamide
- Butan-2-yl butane-2-sulfonic acid
Uniqueness: S-Butan-2-yl butane-2-sulfonothioate stands out due to its sulfonothioate group, which imparts distinct reactivity and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in various fields of research and industry .
Propriétés
Numéro CAS |
59917-28-1 |
|---|---|
Formule moléculaire |
C8H18O2S2 |
Poids moléculaire |
210.4 g/mol |
Nom IUPAC |
2-butan-2-ylsulfonylsulfanylbutane |
InChI |
InChI=1S/C8H18O2S2/c1-5-7(3)11-12(9,10)8(4)6-2/h7-8H,5-6H2,1-4H3 |
Clé InChI |
CTQOTTWSYUHNQH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)SS(=O)(=O)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


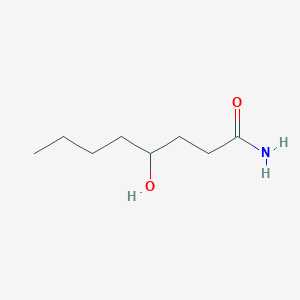
![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol](/img/structure/B14620608.png)

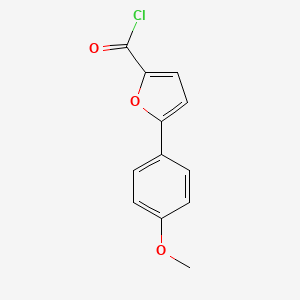
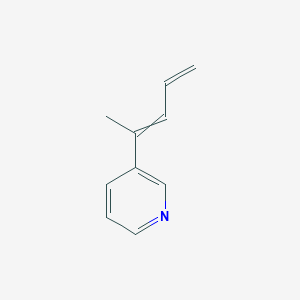
![[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene](/img/structure/B14620632.png)

![Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl-](/img/structure/B14620644.png)

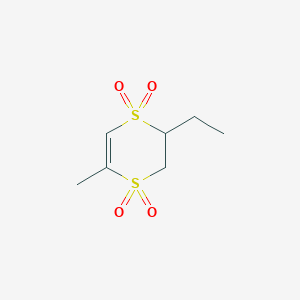
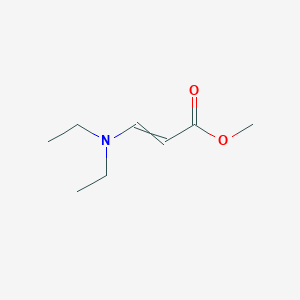

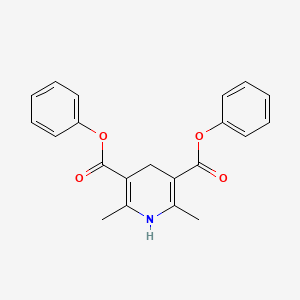
![4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14620692.png)
